Rocuronium Bromide Impurity 31
Overview
Description
Rocuronium Bromide Impurity 31 is a degradation product of Rocuronium Bromide, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgery . This compound is one of several impurities that can form during the synthesis, storage, or degradation of Rocuronium Bromide .
Preparation Methods
The preparation of Rocuronium Bromide Impurity 31 involves synthetic routes similar to those used for Rocuronium Bromide. The synthesis typically starts with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . This is followed by the reduction of the keto intermediate to form the corresponding secondary alcohol . The epoxide ring is then opened using morpholine, and the resulting 2-morpholinyl-3,17-dihydroxy steroidal derivative is selectively acetylated . The final step involves reacting the acetylated derivative with allyl bromide to produce Rocuronium Bromide . Impurities, including this compound, can form during these steps or through subsequent degradation processes .
Chemical Reactions Analysis
Rocuronium Bromide Impurity 31 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, such as exposure to hydrogen peroxide.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur during the synthesis process, particularly when reacting with allyl bromide.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and allyl bromide for substitution . The major products formed from these reactions include various degradation products and impurities, such as this compound .
Scientific Research Applications
Rocuronium Bromide Impurity 31 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Rocuronium Bromide . It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, studying this impurity helps in improving the synthesis and storage conditions of Rocuronium Bromide to minimize the formation of impurities .
Mechanism of Action
As an impurity, Rocuronium Bromide Impurity 31 does not have a specific mechanism of action like the parent compound, Rocuronium Bromide. understanding its formation and behavior is crucial for ensuring the safety and efficacy of Rocuronium Bromide as a neuromuscular blocking agent . Rocuronium Bromide itself acts as a competitive antagonist for nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from triggering muscle contractions .
Comparison with Similar Compounds
Rocuronium Bromide Impurity 31 can be compared with other impurities of Rocuronium Bromide, such as Impurity A (N-desallylrocuronium) and Impurity C (17-desacetylrocuronium) . These impurities are also degradation products that form under various stress conditions . This compound is unique in its specific formation pathway and chemical structure compared to other impurities .
Similar Compounds
N-desallylrocuronium (Impurity A): A major degradation product formed by the removal of the allyl group.
17-desacetylrocuronium (Impurity C): Another major degradation product formed by the removal of the acetyl group.
By understanding the formation and characteristics of this compound and its related compounds, researchers can better control the quality and stability of Rocuronium Bromide in pharmaceutical applications.
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N2O5/c1-20(34)37-28-17-22-7-8-23-24(31(22,4)19-27(28)33-13-15-36-16-14-33)9-10-30(3)25(23)18-26(29(30)38-21(2)35)32-11-5-6-12-32/h22-29H,5-19H2,1-4H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJSVTWBHUSYSZ-OBIZLECESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCC6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CCCC6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115993 | |
Record name | Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119302-22-6 | |
Record name | Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119302-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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